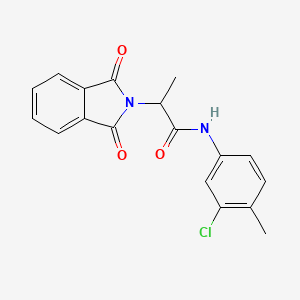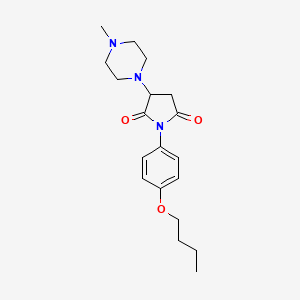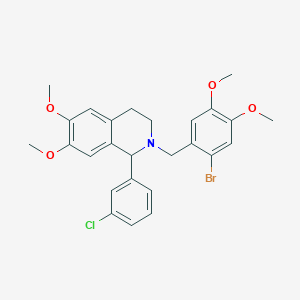![molecular formula C22H28N2O4 B5144363 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)
4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In
Mécanisme D'action
The mechanism of action of 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine involves its ability to bind selectively to the dopamine D4 receptor. This binding blocks the action of dopamine at this receptor, leading to a decrease in downstream signaling. This mechanism of action has been studied extensively and has been found to be highly specific for the dopamine D4 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine are complex and varied. In addition to its effects on the dopamine D4 receptor, this compound has also been found to have effects on other receptors, including the serotonin 5-HT2C receptor and the α1-adrenergic receptor. These effects can lead to changes in a wide range of physiological processes, including mood, cognition, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine for lab experiments is its high selectivity for the dopamine D4 receptor. This selectivity allows researchers to study the effects of blocking this receptor specifically, without affecting other receptors. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete blockade of the dopamine D4 receptor at lower concentrations.
Orientations Futures
There are many potential future directions for research involving 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine. One area of interest is in the study of the role of the dopamine D4 receptor in various physiological processes, including mood and cognition. Another potential direction for research is in the development of more potent and selective antagonists of this receptor. Additionally, this compound could be used as a tool for studying other GPCRs, potentially leading to the development of new drugs for a wide range of diseases and conditions.
Méthodes De Synthèse
The synthesis of 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine can be achieved through a multi-step process. The first step involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with piperidine to form 1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinol. This intermediate is then reacted with 4-(3-hydroxybenzoyl)morpholine to form the final product.
Applications De Recherche Scientifique
4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine has been found to have a variety of potential applications in scientific research. One of the primary uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a critical role in signal transduction and are involved in a wide range of physiological processes. 4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine has been shown to be a selective antagonist of the dopamine D4 receptor, making it a valuable tool for researchers studying this receptor.
Propriétés
IUPAC Name |
cyclopenten-1-yl-[4-[3-(morpholine-4-carbonyl)phenoxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c25-21(17-4-1-2-5-17)23-10-8-19(9-11-23)28-20-7-3-6-18(16-20)22(26)24-12-14-27-15-13-24/h3-4,6-7,16,19H,1-2,5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZBYRGXGNSKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[1-(1-Cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5144291.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5144304.png)
![2-(4-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5144309.png)

![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)



![N-[1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5144365.png)

